molecular formula C12H18N4O2S B6504937 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1448066-05-4

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B6504937
CAS No.: 1448066-05-4
M. Wt: 282.36 g/mol
InChI Key: XDDRIDFZPIKDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyrimidine ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to the combination of the cyclopropylsulfonyl group and the piperazine-pyrimidine structure. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-10-8-13-9-14-12(10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRIDFZPIKDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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